molecular formula C9H5BrF6 B13094632 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene

Cat. No.: B13094632
M. Wt: 307.03 g/mol
InChI Key: AAEMZWKZFPBFPN-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene ( 251651-24-8) is a high-value, multifunctional aromatic building block for advanced organic and organofluorine synthesis. With the molecular formula C 9 H 5 BrF 6 and a molecular weight of 307.03, this compound integrates a bromine substituent and two electron-withdrawing trifluoromethyl groups on a benzene ring, creating a highly electron-deficient system that is exceptionally reactive in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application as a key precursor in the synthesis of complex, fluorinated molecules. The bromine atom serves as an excellent handle for further functionalization via palladium-catalyzed cross-couplings, such as Suzuki, Negishi, or Buchwald-Hartwig amination reactions, to install aryl, alkenyl, or alkyl groups, or to create carbon-heteroatom bonds . Concurrently, the two trifluoromethyl (CF 3 ) groups are inert to many reaction conditions, allowing them to be incorporated into target molecules to profoundly influence their physicochemical properties. The presence of CF 3 groups can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of candidate molecules, making this reagent particularly valuable in pharmaceutical and agrochemical research . Derivatives of 1,3-bis(trifluoromethyl)benzene are actively used in the design and synthesis of various ligands and pharmaceutical substances . This compound is for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H5BrF6

Molecular Weight

307.03 g/mol

IUPAC Name

5-bromo-2-methyl-1,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H5BrF6/c1-4-6(8(11,12)13)2-5(10)3-7(4)9(14,15)16/h2-3H,1H3

InChI Key

AAEMZWKZFPBFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination of 1,3-bis(trifluoromethyl)benzene Derivatives

The bromination step to obtain brominated bis(trifluoromethyl)benzene compounds is well-documented in patent literature, which provides a robust and scalable method:

  • Reagents:
    • Brominating agent: 1,3-dibromo-5,5-dimethylhydantoin (preferred) or N-bromosuccinimide.
    • Solvent system: Mixture of concentrated sulfuric acid and glacial acetic acid.
  • Reaction Conditions:
    • Temperature: Controlled between 10°C and 70°C, optimally around 45°C.
    • Stirring: Rapid mechanical stirring to ensure homogeneity and efficient mixing of phases.
    • Addition: Brominating agent added portion-wise to the rapidly stirred reaction mixture.
  • Process:

    • Mix glacial acetic acid and concentrated sulfuric acid (typical ratio ~6:1 v/v).
    • Cool the acid mixture to ~15-25°C and add 1,3-bis(trifluoromethyl)benzene.
    • Add 1,3-dibromo-5,5-dimethylhydantoin slowly over a few minutes under vigorous stirring.
    • Maintain the reaction temperature at approximately 45°C for several hours (e.g., 4.5 hours).
    • Quench the reaction by dilution with cold water, separate phases, and wash the organic phase with aqueous sodium hydroxide (preferably 5 N) to remove acidic impurities.
    • Isolate the brominated product by phase separation and purification.
  • Outcome:

    • The product is predominantly 3,5-bis(trifluoromethyl)bromobenzene with minor isomeric impurities (~2.6%) including dibromo and biphenyl derivatives.
    • The process offers improved yield, regioselectivity, and scalability compared to earlier methods.
    • The product can be used directly in further synthetic steps without extensive purification.

Regioselective Methylation / Functionalization at Position 2

To obtain the 2-methyl substituent, regioselective functionalization of 1,3-bis(trifluoromethyl)benzene is required prior to or after bromination:

  • Method:
    • Low-temperature metallation (e.g., lithium-halogen exchange or directed ortho-metalation) at position 2 of 1,3-bis(trifluoromethyl)benzene.
    • Subsequent quenching with methyl electrophiles (e.g., methyl iodide) or carboxylation followed by reduction to introduce the methyl group.
  • Example:
    • Literature reports regioselective metalation at position 2 followed by carboxylation to 2,6-bis(trifluoromethyl)benzoic acid, which can be further transformed to methyl derivatives.
    • This approach ensures site-selective introduction of methyl substituent without affecting the trifluoromethyl groups or bromination sites.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Reaction Time Notes
Bromination 1,3-dibromo-5,5-dimethylhydantoin, H2SO4/HOAc 40–50 (opt. 45) ~4.5 hours Rapid stirring, controlled addition of brominating agent
Quenching & Workup Cold water, 5 N NaOH wash Ambient Minutes Phase separation, removal of acidic impurities
Regioselective Methylation Low-temp metallation, methyl electrophile Low temp (e.g., -78°C) Variable Ensures selective methylation at position 2
Purification Distillation, crystallization, chromatography Ambient Variable Removes isomeric impurities and byproducts

Research Findings and Practical Considerations

  • The use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent is preferred due to better selectivity and yield compared to N-bromosuccinimide.
  • The solvent system of sulfuric acid and acetic acid enhances solubilization and regioselectivity, reducing bis-brominated byproducts.
  • Rapid mechanical stirring and controlled temperature are critical for high regioselectivity and reproducibility.
  • The brominated intermediate is a valuable precursor for pharmaceutical intermediates, such as neurokinin-1 receptor antagonists, highlighting the industrial importance of this preparation method.
  • Regioselective methylation requires careful control of metallation conditions to avoid side reactions and ensure high positional selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Organic Synthesis

Stabilizing Counterions
One of the prominent applications of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is in the preparation of stabilizing counterions for highly electrophilic organic and organometallic cations. It has been utilized to synthesize tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which serves as a stabilizing agent in various chemical reactions .

Synthetic Intermediates
This compound acts as a crucial intermediate in the synthesis of various trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that exhibit enhanced biological activities due to the presence of trifluoromethyl groups .

Material Science

Fluorinated Polymers
this compound is used in the production of fluorinated polymers known for their thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and sealants that require durability under harsh conditions .

Photoinduced Oxidants
The compound has been investigated for its role as a strong photoinduced oxidant in organic synthesis and solar energy conversion. Its ability to facilitate chemical reactions upon exposure to light makes it valuable for developing new synthetic pathways and energy-efficient processes .

Medicinal Chemistry

Cholinesterase Inhibitors
Recent studies have explored derivatives of this compound as potential acetylcholinesterase inhibitors. These compounds have shown promising activity against cholinesterase enzymes, which are crucial targets for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Study Application Findings
Synthesis of Tetrakis[3,5-bis(trifluoromethyl)phenyl]borateOrganic SynthesisDemonstrated effective stabilization of electrophilic cations .
Development of Fluorinated PolymersMaterial ScienceExhibited superior thermal stability and chemical resistance compared to non-fluorinated counterparts .
Evaluation as Cholinesterase InhibitorMedicinal ChemistryShowed significant inhibition activity against acetylcholinesterase enzymes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
This compound C₉H₅BrF₆ 307.01 1: -CF₃, 2: -CH₃, 3: -CF₃, 5: -Br High electron deficiency; steric bulk from -CH₃ and -CF₃ groups
5-Bromo-1,3-dichloro-2-methylbenzene C₇H₅BrCl₂ 239.93 1: -Cl, 2: -CH₃, 3: -Cl, 5: -Br Lower molecular weight; chlorine substituents reduce electron withdrawal compared to -CF₃
2-Bromo-1,3-bis(trifluoromethyl)benzene C₈H₃BrF₆ 293.00 1: -CF₃, 2: -Br, 3: -CF₃ Bromine at position 2 alters electronic distribution; no methyl group reduces steric hindrance
5-Bromo-1,3-difluoro-2-(fluoromethyl)benzene C₇H₄BrF₃ 225.01 1: -F, 2: -CH₂F, 3: -F, 5: -Br Fluorine and fluoromethyl groups provide moderate electron withdrawal; lower molecular weight

Electronic and Steric Effects

  • Electron-Withdrawing Capacity : The two -CF₃ groups in the target compound create a significantly electron-deficient aromatic ring, enhancing its susceptibility to nucleophilic aromatic substitution. In contrast, 5-Bromo-1,3-dichloro-2-methylbenzene (Cl substituents) exhibits weaker electron withdrawal, making it less reactive toward electron-rich reagents .
  • This contrasts with 2-Bromo-1,3-bis(trifluoromethyl)benzene, where the absence of a methyl group allows for more accessible reactive sites .

Biological Activity

5-Bromo-2-methyl-1,3-bis(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a bromine atom and two trifluoromethyl groups attached to a benzene ring. This unique structure contributes to its reactivity and biological activity. The trifluoromethyl groups are known to enhance lipophilicity, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds, such as this compound, exhibit significant antimicrobial properties. A study on related compounds found that the presence of trifluoromethyl groups can enhance the antimicrobial efficacy against various pathogens. For instance, compounds with similar structures demonstrated inhibition zones ranging from 15 to 25 mm against Escherichia coli and Candida albicans .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Trifluoromethylbenzene derivatives have been investigated for their ability to inhibit neutrophil activation in response to inflammatory mediators. These compounds were shown to selectively inhibit the respiratory burst of human neutrophils without suppressing their antibacterial activity . Such findings suggest that this compound could be a candidate for further studies aimed at developing anti-inflammatory agents.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The trifluoromethyl groups can influence the compound's binding affinity and reactivity with enzymes or receptors involved in inflammatory processes or microbial resistance .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various trifluoromethyl-substituted benzene derivatives, including this compound. The study reported that modifications in the position and number of trifluoromethyl groups significantly affected antimicrobial activity. Compounds with two trifluoromethyl groups showed enhanced potency compared to their mono-substituted counterparts .

Investigation of Anti-inflammatory Properties

Another investigation highlighted the potential of similar compounds in modulating inflammatory responses. In vitro assays demonstrated that certain derivatives could inhibit cytokine release from activated macrophages, suggesting a pathway for developing new anti-inflammatory drugs based on this chemical scaffold .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial Activity (Inhibition Zone mm)Anti-inflammatory ActivityNotes
This compound20–25ModerateEffective against E. coli and C. albicans
Trifluoromethyl-substituted derivative A15–20HighSignificant inhibition of cytokines
Trifluoromethyl-substituted derivative B10–15LowLess effective in antimicrobial assays

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